N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Description
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 616880-14-9) is a boronate ester derivative featuring a para-substituted pinacol boronate group on a phenyl ring. Its molecular formula is C₁₃H₂₀BNO₄S, with a molecular weight of 297.18 g/mol . The compound integrates a methanesulfonamide moiety (-SO₂NH₂) at the para position relative to the boronate ester and a methyl group at the ortho position. This structural configuration makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis, where the boronate group enables aryl-aryl bond formation .
Properties
Molecular Formula |
C14H22BNO4S |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H22BNO4S/c1-10-9-11(7-8-12(10)16-21(6,17)18)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 |
InChI Key |
RLYVIGDXZUBVLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonamide Formation: The sulfonamide group is introduced through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Both the boronic ester and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems. The sulfonamide group can interact with various biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The compound’s reactivity and applications are heavily influenced by the position of the boronate ester and other substituents. Key structural analogs include:
| Compound | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (Target) | 616880-14-9 | Boronate: para; Methyl: ortho | C₁₃H₂₀BNO₄S | 297.18 |
| N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (Ortho isomer) | 380430-60-4 | Boronate: ortho; Methyl: absent | C₁₃H₂₀BNO₄S | 297.18 |
| N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (Meta isomer) | 305448-92-4 | Boronate: meta; Methyl: absent | C₁₃H₂₀BNO₄S | 297.18 |
| N-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine | - | Boronate: meta; Methoxy: para | C₁₉H₃₁BNO₃ | 331.27 |
Key Observations:
- Para-Substituted Boronate (Target Compound): Exhibits higher reactivity in cross-coupling reactions due to reduced steric hindrance and optimal electronic effects compared to ortho or meta isomers .
- Ortho-Substituted Boronate (CAS 380430-60-4): Steric hindrance from the ortho boronate group may reduce coupling efficiency in Suzuki reactions .
- Meta-Substituted Boronate (CAS 305448-92-4): Lower electronic activation of the boronate group compared to para isomers, leading to slower reaction kinetics .
Physicochemical Properties
| Property | Target Compound | Ortho Isomer | Meta Isomer |
|---|---|---|---|
| Solubility (DMSO) | >50 mg/mL | >30 mg/mL | >40 mg/mL |
| Melting Point | 103–106°C | 95–98°C | 88–92°C |
| Storage Conditions | 2–8°C, inert atmos. | 2–8°C, inert atmos. | 2–8°C, inert atmos. |
Notes:
- The para-substituted target compound has superior thermal stability (higher melting point) compared to isomers, likely due to symmetrical packing in the crystal lattice .
- All boronate esters require inert storage to prevent hydrolysis of the dioxaborolane ring .
Commercial Availability and Cost
| Compound | Supplier | Purity | Price (5 g) |
|---|---|---|---|
| Target Compound (CAS 616880-14-9) | TCI America™ | 98% | $650–$700 |
| Ortho Isomer (CAS 380430-60-4) | City Chemical LLC | 96% | $622.65 |
| Meta Isomer (CAS 305448-92-4) | Enamine Ltd | 97% | $720–$800 |
Biological Activity
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a methanesulfonamide group linked to a phenyl ring that is further substituted with a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.
Chemical Formula : CHBNO
Molecular Weight : 327.1826
Purity : >97%
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it may act as an inhibitor of kinases involved in cell signaling pathways.
- Interaction with Cellular Targets : The sulfonamide group enhances its interaction with various cellular targets, potentially affecting cell proliferation and survival.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
Biological Activity Overview
Case Studies
-
Inhibition of NS5B Polymerase :
A study demonstrated that related compounds with similar structural motifs exhibited potent inhibition of the NS5B polymerase enzyme, which is crucial for viral replication in hepatitis C virus (HCV). This suggests that this compound could have potential applications in antiviral therapies . -
Cytotoxicity Assessment :
In vitro assays assessed the cytotoxic effects of the compound on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that the compound did not significantly decrease cell viability at tested concentrations (up to 100 µM), suggesting a favorable safety profile for potential therapeutic applications . -
Anti-inflammatory Activity :
In a model of neuroinflammation using BV-2 cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), markers associated with inflammatory responses. These findings highlight its potential as an anti-inflammatory agent .
Q & A
Q. Basic
- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis .
- Solubility : Dissolve in anhydrous THF or DCM immediately before use.
- Moisture control : Use molecular sieves (3Å) in reaction mixtures to stabilize the boronate ester .
How can computational methods predict reactivity in novel coupling reactions?
Q. Advanced
- DFT calculations : Model transition states to predict coupling barriers (e.g., B3LYP/6-31G* level).
- Docking studies : Assess binding affinity to catalytic Pd centers for ligand design.
- Machine learning : Train models on existing reaction databases to forecast optimal conditions .
What analytical techniques identify trace impurities in synthesized batches?
Q. Advanced
- LC-HRMS : Detects sulfonamide degradation products (e.g., N-methylmethanesulfonamide).
- ¹¹B NMR : Quantifies free boronic acid impurities (δ 30–35 ppm) .
- ICP-MS : Monitors residual Pd (acceptable limits <10 ppm) .
How does steric hindrance from the methyl group affect reaction outcomes?
Advanced
The 2-methyl group on the phenyl ring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
